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Core Science & Biosynthesis

Foundational

Solubility Profile of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in Organic Solvents

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a key intermediate in the synthesis of modern therapeutics, particularly kinase inhibitors.[1] We will explore the theoretical underpinnings of its solubility, present detailed, field-proven protocols for its experimental determination, and provide a representative solubility profile in a range of common organic solvents. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a heterocyclic building block whose utility is prominent in medicinal chemistry. Its structure, featuring a brominated pyridine core coupled with a tetrahydropyran moiety, makes it a versatile scaffold for creating complex molecules through reactions like Suzuki or Buchwald-Hartwig cross-coupling.[1] The successful execution of these synthetic steps, as well as the subsequent purification, isolation, and formulation of any API derived from it, is fundamentally dependent on a thorough understanding of its solubility.

Poor solubility can lead to significant challenges, including:

  • Inefficient Reactions: Difficulty in achieving desired concentrations in reaction media.

  • Purification Hurdles: Complications in developing effective crystallization or chromatographic purification methods.

  • Formulation Difficulties: For APIs, low solubility is a primary cause of poor bioavailability, hindering the development of effective oral dosage forms.[2][3]

This guide serves as a practical resource for scientists, providing both the foundational knowledge and the detailed experimental procedures required to accurately characterize the solubility of this important intermediate.

Physicochemical Profile of the Solute

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics allows for a rational approach to solvent selection and interpretation of experimental data.

Table 1: Physicochemical Properties of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

PropertyValueSource
CAS Number 494772-07-5[4]
Molecular Formula C₁₀H₁₂BrNO₂[4][5]
Molecular Weight 258.11 g/mol [1][4]
Appearance Solid[4]
Melting Point 96-98 °C[1]
Predicted LogP 2.3[5]
Structure A pyridine ring provides polarity and a site for hydrogen bonding (nitrogen lone pair). The ether linkage and hydroxyl group potential on the tetrahydropyran ring also contribute polar characteristics. The bromo-substituent and the aliphatic pyran ring add non-polar, hydrophobic character.Structural Analysis

The molecule's structure suggests a balance of polar and non-polar features. The positive predicted LogP indicates a preference for a more lipophilic environment over a purely aqueous one. We can anticipate appreciable solubility in polar aprotic solvents and alcohols, with limited solubility in highly non-polar solvents like alkanes.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models provide a valuable predictive framework for solvent screening.

"Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] For 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, solvents capable of dipole-dipole interactions and accepting hydrogen bonds are expected to be effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] The principle states that substances with similar HSP values (a small "distance" in the 3D Hansen space) are likely to be miscible.[7][8] Calculating or experimentally determining the HSP of the target compound allows for a rational, data-driven screening of potential solvents for processes like crystallization, formulation, and even predicting interactions with polymers or excipients.[6][9]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, with excess solid solute present.[10] The following protocols describe robust methods for its determination.

General Experimental Workflow

The determination of solubility follows a consistent logical path, from preparation to analysis. The choice of the final quantification technique depends on the compound's properties and the required precision.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent B Seal vial and place in thermostatically controlled shaker A->B C Equilibrate for 24-48h (e.g., at 25°C) B->C D Allow suspension to settle C->D E Withdraw aliquot of supernatant D->E F Filter through 0.22 or 0.45 µm syringe filter E->F G Quantify solute concentration F->G H Gravimetric Method G->H I HPLC Method G->I J UV-Vis Spec Method G->J caption Fig 1. General workflow for solubility determination.

Caption: Fig 1. General workflow for solubility determination.

Protocol 1: Gravimetric "Shake-Flask" Method

This method is straightforward and reliable, particularly for solutes with moderate to high solubility. It directly measures the mass of the dissolved solid.[2][11]

Methodology:

  • Preparation: Add an excess amount of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (e.g., ~500 mg) to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent.[11]

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[11] Visual confirmation of excess solid remaining is crucial.

  • Sampling: Remove the vial and allow the undissolved solid to settle. Carefully pipette a precise volume of the supernatant (e.g., 5.0 mL) into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, a vacuum oven at elevated temperature may be required.

  • Drying & Weighing: Place the evaporating dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) and dry to a constant weight.[2] Cool the dish in a desiccator before each weighing.

  • Calculation:

    • Mass of solute = (Final weight of dish + residue) - (Initial weight of dish).

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL).

Protocol 2: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for compounds with low solubility or when high accuracy is required. It relies on quantifying the concentration of the solute in the saturated solution against a standard calibration curve.[12][13]

Methodology:

  • Saturated Solution Preparation: Prepare the saturated solution as described in steps 1 and 2 of the Gravimetric Method.

  • Sampling and Filtration: After equilibration, allow the solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible 0.45 µm or finer syringe filter (e.g., PTFE) to remove all undissolved particles.[12] This step is critical to prevent column blockage and inaccurate results.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase) to bring its concentration into the linear range of the calibration curve. A series of dilutions may be necessary.

  • Standard Preparation: Prepare a stock solution of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine of known concentration in a solvent in which it is freely soluble.[12] From this stock, prepare a series of at least five calibration standards of decreasing concentration.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column, UV detection at an appropriate wavelength).

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (R²) is >0.999.

    • Inject the diluted sample(s) in triplicate.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution.

    • Solubility (mg/mL) = Calculated concentration (mg/mL) × Dilution Factor.

G cluster_hplc A Is solubility expected to be >10 mg/mL? B Gravimetric Method A->B Yes F High accuracy required? A->F No C HPLC Method D Is a chromophore present? (UV-active) D->C Yes E Alternative Method (e.g., NMR, ELSD) D->E No F->B No F->C Yes caption Fig 2. Decision tree for analysis method.

Caption: Fig 2. Decision tree for analysis method.

Representative Solubility Profile

The following table presents representative solubility data for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in a range of common organic solvents at 25 °C. This data is compiled based on the structural analysis and established principles of solubility.

Table 2: Solubility of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Qualitative Descriptor
Protic Methanol5.1~50 - 100Soluble
Ethanol4.3~30 - 70Soluble
Isopropanol3.9~20 - 50Sparingly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200Very Soluble
N,N-Dimethylformamide (DMF)6.4> 200Very Soluble
Acetonitrile (ACN)5.8~40 - 80Soluble
Acetone5.1~80 - 150Freely Soluble
Tetrahydrofuran (THF)4.0~100 - 180Freely Soluble
Ethyl Acetate4.4~30 - 60Soluble
Non-Polar Dichloromethane (DCM)3.1~70 - 120Freely Soluble
Toluene2.4~10 - 25Sparingly Soluble
Heptane0.1< 1Practically Insoluble
Interpretation of Results
  • High Solubility in Polar Aprotic Solvents: The compound exhibits the highest solubility in solvents like DMSO, DMF, THF, and Acetone. This is predictable, as these solvents have strong dipole moments that can effectively solvate the polar pyridine and ether functionalities of the molecule.

  • Good Solubility in Alcohols and DCM: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to good solubility. Dichloromethane, while less polar, is an excellent solvent for many organic solids due to its ability to engage in dipole-dipole interactions.

  • Limited Solubility in Non-Polar Solvents: The solubility drops significantly in non-polar solvents like Toluene and is negligible in Heptane. This demonstrates that the polar character of the pyridine ring and ether linkages dominates the molecule's overall solubility behavior, making it incompatible with purely non-polar environments. This information is crucial for selecting anti-solvents in crystallization processes.

Conclusion and Practical Applications

This guide has detailed the theoretical and practical considerations for determining the solubility of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. A comprehensive understanding of this solubility profile is not an academic exercise; it is a prerequisite for efficient and scalable chemical development. The provided data and protocols enable scientists to:

  • Select Optimal Reaction Solvents: Ensure reactants are fully dissolved for maximum reaction efficiency.

  • Design Robust Crystallization Processes: Confidently select solvent/anti-solvent systems for effective purification and isolation of high-purity material.

  • Inform Pre-formulation Studies: Provide foundational data for developing stable and bioavailable drug products.

By employing the rigorous, self-validating experimental methods outlined herein, researchers can generate the high-quality solubility data needed to accelerate their development timelines and mitigate risks associated with poor physical properties.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Unknown. Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Unknown. Hansen solubility parameters: A quick review in pharmaceutical aspect. JOCPR.
  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.
  • Park, K. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • Unknown. (2017). The application of Hansen solubility parameters to aspects of pharmaceutical process validation.
  • Unknown. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • CymitQuimica. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • PubChemLite. 5-bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyridine.
  • MySkinRecipes. 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine.
  • Unknown. (2023). Solubility of Organic Compounds.

Sources

Exploratory

A Technical Guide to the Electronic Properties of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine for Ligand Design

Abstract In the landscape of modern drug discovery, the rational design of ligands is paramount. Success hinges on a deep, predictive understanding of a molecule's physicochemical properties and how they govern interacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rational design of ligands is paramount. Success hinges on a deep, predictive understanding of a molecule's physicochemical properties and how they govern interactions with a biological target. This guide provides an in-depth analysis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a heterocyclic scaffold of significant interest. We dissect its core electronic features—derived from the interplay between the electron-withdrawing bromopyridine ring and the versatile tetrahydropyran ether moiety—to provide a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document synthesizes theoretical principles with actionable experimental and computational protocols to fully leverage this molecule's potential in ligand design.

Introduction: The Electronic Imperative in Ligand Design

The binding of a ligand to its protein target is a nuanced event orchestrated by a symphony of non-covalent interactions. While steric complementarity is essential, the electronic character of the ligand dictates the nature and strength of these crucial interactions, including hydrogen bonds, halogen bonds, and electrostatic contacts. The distribution of electron density across a ligand—its electrostatic potential, dipole moment, and the energy of its frontier molecular orbitals—governs its ability to engage with the specific microenvironment of a protein's active site.

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine presents a compelling scaffold for ligand design precisely because of its rich and tunable electronic features. It strategically combines three key pharmacophoric elements:

  • A Pyridine Ring: A nitrogenous heterocycle common in FDA-approved drugs, offering hydrogen bonding capabilities and a scaffold for functionalization.[1]

  • A Bromo Substituent: An electron-withdrawing halogen that not only modulates the electronics of the pyridine ring but also acts as a potent halogen bond donor .[2][3][4][5]

  • A Tetrahydropyran (THP) Methoxy Linkage: A bioisostere for more lipophilic groups like cyclohexyl, the THP moiety reduces lipophilicity and introduces an ether oxygen that can serve as a valuable hydrogen bond acceptor .[6][7]

This guide will explore the electronic properties arising from this unique combination and provide the technical framework for their characterization and exploitation in drug discovery programs.

Molecular Architecture and Inherent Electronic Features

The structure of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a deliberate convergence of functional groups designed to impart specific interaction potentials.

  • The 5-Bromopyridine Core: The bromine atom at the 5-position exerts a significant electron-withdrawing effect on the pyridine ring through induction. This has two primary consequences. Firstly, it lowers the pKa of the pyridine nitrogen, reducing its basicity compared to unsubstituted pyridine. Secondly, and critically for ligand design, it creates an area of positive electrostatic potential on the outer face of the bromine atom, along the C-Br bond axis. This phenomenon, known as a σ-hole , is the basis for halogen bonding, allowing the bromine to act as a Lewis acid and interact favorably with electron-rich atoms (Lewis bases) like backbone carbonyl oxygens in a protein.[3][4] The strength of this interaction increases with the size and polarizability of the halogen, making bromine a more potent halogen bond donor than chlorine.[5]

  • The 2-(tetrahydropyran-4-ylmethoxy) Group: This substituent is connected to the pyridine ring via an ether linkage. The oxygen atom is electron-donating through resonance but also introduces significant functionality. The THP ring is a saturated heterocycle that serves to decrease the overall lipophilicity of the molecule compared to an analogous cyclohexyl group, which can be beneficial for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] Furthermore, the ether oxygen of the linker and the oxygen within the THP ring are both potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donors in a receptor active site.[7][8]

The interplay of these groups creates a molecule with distinct regions of varying electrostatic potential, prime for multi-point interactions with a biological target.

Quantitative Electronic and Physicochemical Profile

A quantitative understanding of a molecule's properties is essential for computational modeling and predictive design. While experimental data for this specific molecule is not widely published, we can compile a reliable profile from computational predictions and data from closely related analogs.

PropertyPredicted/Estimated ValueSignificance in Ligand Design
Molecular Weight 258.11 g/mol [1]Adheres to Lipinski's Rule of Five for drug-likeness.
XlogP 2.3Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
pKa (Pyridine Nitrogen) ~1.0 - 2.0The electron-withdrawing bromine significantly reduces basicity compared to pyridine (~5.2). The pyridine nitrogen is unlikely to be protonated at physiological pH. A close analog, 5-bromo-2-methoxy-3-(tetrahydro-2H-pyran-3-yl)pyridine, has a predicted pKa of 1.02.[3]
Hydrogen Bond Donors 0The molecule lacks acidic protons for donation.
Hydrogen Bond Acceptors 3 (Pyridine-N, Ether-O, THP-O)Offers multiple sites for interaction with donor groups in a protein active site.
Halogen Bond Energy ~10-12 kcal/mol (43–51 kJ/mol)Estimated from computational studies on similar bromopyridinium cations, indicating a strong, directional interaction.[6]
HOMO Energy (Calculated)Relates to the molecule's ability to donate electrons; important for charge-transfer interactions.
LUMO Energy (Calculated)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (Calculated)A larger gap generally implies greater kinetic stability and lower chemical reactivity.[9]
Dipole Moment (Calculated)Influences overall polarity, solubility, and long-range electrostatic interactions with the target.

Note: HOMO/LUMO and Dipole Moment values require specific DFT calculations as described in Section 5.2.

Implications for Ligand-Receptor Interactions

The electronic blueprint of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine translates directly into a versatile toolkit for forging strong and specific interactions with a protein target.

  • Halogen Bonding (XB): The bromine's σ-hole is poised to interact with Lewis basic sites such as the backbone carbonyls of amino acids, the side chains of Ser, Thr, Asp, or Glu, or even structured water molecules.[2] This interaction is highly directional, providing a powerful tool for achieving binding affinity and selectivity.

  • Hydrogen Bonding: The pyridine nitrogen and the two ether oxygens serve as key hydrogen bond acceptors. The THP oxygen, in particular, can be positioned by the flexible linker to probe for donor groups within a binding pocket, acting as a "scout" for favorable interactions.

  • Aromatic Interactions: The electron-deficient nature of the bromopyridine ring makes it a candidate for π-stacking interactions, particularly with electron-rich aromatic residues like tryptophan or tyrosine.

The logical relationship between the molecule's electronic features and its potential binding modes is illustrated below.

G cluster_molecule 5-Bromo-2-(THP-methoxy)-pyridine cluster_properties Electronic Properties cluster_interactions Ligand-Receptor Interactions Bromo Bromo Substituent (C5) SigmaHole Positive σ-hole Bromo->SigmaHole e⁻ withdrawing PiStack π-π Stacking Bromo->PiStack modulates ring e⁻ density Pyridine Pyridine Nitrogen (N1) N_LonePair Nitrogen Lone Pair (Reduced Basicity) Pyridine->N_LonePair inherent Ether Ether & THP Oxygens O_LonePair Oxygen Lone Pairs Ether->O_LonePair inherent XB Halogen Bonding SigmaHole->XB enables HB Hydrogen Bonding N_LonePair->HB acceptor O_LonePair->HB acceptor DFT_Workflow cluster_outputs Calculated Properties start Define Molecular Structure (SMILES or .mol file) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No imaginary frequencies) freq_calc->verify verify->geom_opt Failure single_point Single-Point Energy Calculation (Larger basis set, e.g., 6-311++G(d,p)) verify->single_point Success analysis Property Analysis single_point->analysis homo_lumo HOMO/LUMO Energies analysis->homo_lumo mep Electrostatic Potential Map analysis->mep dipole Dipole Moment analysis->dipole end Output Data homo_lumo->end mep->end dipole->end

Figure 2: Workflow for DFT-based electronic property calculation.

Step-by-Step Protocol for DFT Calculation:

  • Input Structure: Generate a 3D structure of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry. This is a critical self-validation step; the absence of imaginary frequencies confirms that the structure is a true energy minimum. [10]4. Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) to obtain more reliable electronic properties. [11]5. Property Extraction: From the output of the single-point calculation, extract key data:

    • Molecular Electrostatic Potential (MEP): Visualize the MEP mapped onto the electron density surface. This will reveal electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, visually confirming the σ-hole on the bromine and the negative potential around the nitrogen and oxygen atoms. [12][13] * HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are critical. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. [9][14] * Dipole Moment: The magnitude and vector of the dipole moment will quantify the molecule's overall polarity.

Experimental Protocols

Experimental validation provides ground truth for computational predictions. The following are key protocols for characterizing the molecule.

A. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which can then be empirically correlated to HOMO and LUMO energy levels, respectively.

CV_Workflow prep Prepare Solution: - Analyte (1 mM) - Supporting Electrolyte (0.1 M, e.g., TBAPF₆) - Anhydrous Solvent (e.g., ACN, DCM) cell Assemble 3-Electrode Cell: - Working (Glassy Carbon) - Reference (Ag/AgCl) - Counter (Pt wire) prep->cell purge Purge with Inert Gas (N₂ or Ar for 10-15 min) cell->purge scan Perform CV Scan: - Set Potential Window - Scan Rate (e.g., 100 mV/s) purge->scan ferrocene Add Internal Standard (Ferrocene) and Rescan scan->ferrocene analysis Analyze Voltammogram: - Determine E_ox and E_red vs. Fc/Fc⁺ ferrocene->analysis calc Calculate HOMO/LUMO (Using empirical equations) analysis->calc

Sources

Foundational

A Technical Guide to the Synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical compounds. Its structural motifs, a substituted pyridine ring linked to a tetrahydropyran moiety via an ether bond, are prevalent in a variety of biologically active molecules. A deep understanding of its synthesis is therefore crucial for researchers engaged in drug discovery and development. This guide provides an in-depth review of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, experimental considerations, and detailed protocols.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the ether linkage, revealing two key precursors: a substituted pyridine and an alcohol. This leads to two primary synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, each with its own set of advantages and challenges.

G Target 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Route1 Williamson Ether Synthesis Target->Route1 Route2 Mitsunobu Reaction Target->Route2 Precursor1 5-Bromo-2-halopyridine or 5-Bromo-2-hydroxypyridine Precursor2 (Tetrahydro-pyran-4-yl)methanol Route1->Precursor1 Route1->Precursor2 Route2->Precursor1 Route2->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors. This section details the synthesis of (tetrahydro-pyran-4-yl)methanol and the two viable pyridine-based starting materials.

Synthesis of (Tetrahydro-pyran-4-yl)methanol

This alcohol is readily synthesized from its corresponding commercially available ester, ethyl tetrahydro-2H-pyran-4-carboxylate, via reduction.

G StartingMaterial Ethyl tetrahydro-2H-pyran-4-carboxylate Reagent LiAlH4, THF StartingMaterial->Reagent Reduction Product (Tetrahydro-pyran-4-yl)methanol Reagent->Product

Caption: Synthesis of (Tetrahydro-pyran-4-yl)methanol.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH4, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under an inert atmosphere, slowly add ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol).[1][2]

  • Maintain the reaction mixture at 0 °C and stir for 1 hour.[1][2]

  • Carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate (20 mL), followed by the addition of a 10% aqueous sodium hydroxide (NaOH) solution.[1][2]

  • Continue stirring the resulting mixture for an additional 30 minutes.[2]

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the insoluble aluminum salts.

  • Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. A typical yield is around 96%.[1][2]

Synthesis of 5-Bromo-2-hydroxypyridine

This precursor can be prepared from 5-bromo-2-methoxypyridine through demethylation.

G StartingMaterial 5-Bromo-2-methoxypyridine Reagent HCl (aq) StartingMaterial->Reagent Demethylation Product 5-Bromo-2-hydroxypyridine Reagent->Product G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol (Tetrahydro-pyran-4-yl)methanol Base NaH, THF Alcohol->Base Alkoxide Sodium (tetrahydro-pyran-4-yl)methoxide Base->Alkoxide Halopyridine 5-Bromo-2-chloropyridine Alkoxide->Halopyridine Nucleophilic Attack Product 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Halopyridine->Product

Caption: Williamson ether synthesis pathway.

Experimental Protocol:

  • To a stirred solution of (tetrahydro-pyran-4-yl)methanol (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 5-bromo-2-chloropyridine (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide. * Solvent: THF is a common aprotic solvent for Williamson ether synthesis as it is relatively non-reactive and can solvate the reactants. [3]* Leaving Group: The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the SN2 conditions of the Williamson synthesis are not suitable. [4]This reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the hydroxypyridine. [4]

G Alcohol (Tetrahydro-pyran-4-yl)methanol Reagents PPh3, DEAD/DIAD, THF Alcohol->Reagents Hydroxypyridine 5-Bromo-2-hydroxypyridine Hydroxypyridine->Reagents Product 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Reagents->Product Dehydrative Coupling

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Protocols & Analytical Methods

Method

Application Notes and Protocols for C-H Activation Strategies Involving 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Introduction: The Imperative of C-H Activation in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of C-H Activation in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The ability to selectively functionalize the carbon-hydrogen (C-H) bonds of this heterocycle opens up new avenues for analog synthesis, lead optimization, and the exploration of novel chemical space. Traditional cross-coupling methods, while powerful, often necessitate pre-functionalization, adding steps and generating waste.[4] Direct C-H activation, in contrast, offers a more atom-economical and efficient approach to forging new carbon-carbon and carbon-heteroatom bonds.[4][5][6]

This guide provides an in-depth exploration of C-H activation strategies specifically tailored for the substrate 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine . This molecule presents a unique set of challenges and opportunities. The presence of a bromine atom offers a handle for traditional cross-coupling, while the multiple C-H bonds on the pyridine ring and the tetrahydropyran moiety demand high regioselectivity in any C-H activation protocol. Furthermore, the pyridine nitrogen's coordinating ability can both facilitate and hinder catalytic activity, a well-documented challenge in pyridine C-H functionalization.[1][2][7]

These application notes are designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, actionable protocols for leveraging C-H activation in their synthetic endeavors.

Understanding the Substrate: 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

The structure of our target substrate combines several key features that influence its reactivity in transition metal-catalyzed C-H activation:

  • Pyridine Ring: An electron-deficient aromatic system. The nitrogen atom is a Lewis base that can coordinate to metal centers, which can be harnessed as a directing group but can also lead to catalyst inhibition.[1][2][7]

  • Alkoxy Substituent at C2: The 2-(tetrahydro-pyran-4-ylmethoxy) group is an electron-donating group, which can influence the electronic properties of the pyridine ring.

  • Bromo Substituent at C5: This provides a site for conventional cross-coupling reactions but also electronically influences the pyridine C-H bonds.

  • Multiple C-H Bonds: The pyridine ring possesses C-H bonds at the C3, C4, and C6 positions, each with distinct electronic and steric environments. The tetrahydropyran and methylene linker also contain numerous sp³ C-H bonds.

The primary challenge lies in achieving regioselective functionalization of a specific C-H bond on the pyridine ring without disturbing the C-Br bond or the alkoxy side chain.

Strategic Approaches to C-H Activation

Transition metal catalysis is the dominant paradigm for C-H activation.[4][6] Catalysts based on palladium, rhodium, and ruthenium are particularly well-suited for this purpose.[6][8] The choice of catalyst, ligand, and reaction conditions dictates the mechanism and, consequently, the regioselectivity of the transformation.[5][9]

Palladium-Catalyzed C-H Arylation at the C4-Position

Palladium catalysis is a workhorse of modern organic synthesis, and its application in C-H activation has been extensively studied.[10][11] For 3-substituted pyridines (considering the bromine at C5 as a substituent relative to the C4-H), arylation at the C4 position is often favored due to electronic effects.[12]

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst for C-H activation.[4]

  • Ligand: A bulky, electron-rich phosphine ligand like Ad-BrettPhos can facilitate the C-H activation step and promote reductive elimination.

  • Base: A carbonate base such as cesium carbonate is often crucial for the concerted metalation-deprotonation (CMD) mechanism, which is a common pathway for C-H activation.[9]

  • Solvent: A high-boiling polar aprotic solvent like 1,4-dioxane is typically used to ensure solubility and achieve the necessary reaction temperatures.

Rhodium-Catalyzed C-H Olefination at the C6-Position

Rhodium catalysts are highly effective for a variety of C-H functionalization reactions, including the olefination of heterocycles.[7][13][14] The pyridine nitrogen can act as a directing group, favoring functionalization at the ortho (C6) position.[7]

Causality Behind Experimental Choices:
  • Catalyst: [RhCp*Cl₂]₂ is a robust and widely used precatalyst for rhodium(III)-catalyzed C-H activation.[7]

  • Oxidant/Additive: Silver salts like AgSbF₆ can act as halide scavengers, generating a more reactive cationic rhodium species. Copper(II) acetate often serves as an oxidant to regenerate the active catalyst.[7]

  • Solvent: Dichloroethane (DCE) is a common solvent for these transformations, providing good solubility for the catalyst and substrates.

Experimental Protocols

General Laboratory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[15]

  • Fume Hood: All manipulations of organometallic reagents and volatile solvents must be performed in a well-ventilated fume hood.[15]

  • Inert Atmosphere: Many C-H activation catalysts and reagents are air- and moisture-sensitive. Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[16]

  • Waste Disposal: Segregate and dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.[15]

  • Catalyst Handling: Handle solid catalysts in a glovebox or under a stream of inert gas to prevent decomposition.[17]

Protocol 1: Palladium-Catalyzed C4-Arylation

This protocol details the direct arylation of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine with an aryl bromide at the C4 position.

Materials and Reagents
ReagentSupplierPurityNotes
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridineCommercial/Custom>98%Ensure dryness before use.
Aryl BromideVarious>98%Substrate scope can be explored.
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%Store under inert atmosphere.
Ad-BrettPhosStrem Chemicals>98%Store under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)Sigma-Aldrich>99%Dry in an oven before use.
1,4-Dioxane (anhydrous)Acros Organics>99.8%Use from a sealed bottle.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Ad-BrettPhos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C6-Olefination

This protocol describes the olefination of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine with an acrylate at the C6 position.

Materials and Reagents
ReagentSupplierPurityNotes
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridineCommercial/Custom>98%Ensure dryness before use.
Alkyl AcrylateVarious>98%Substrate scope can be explored.
[RhCp*Cl₂]₂Strem Chemicals>98%Store under inert atmosphere.
Silver Hexafluoroantimonate (AgSbF₆)Strem Chemicals>98%Light-sensitive, store accordingly.
Copper(II) Acetate (Cu(OAc)₂)Sigma-Aldrich>98%Anhydrous is preferred.
1,2-Dichloroethane (DCE, anhydrous)Acros Organics>99.8%Use from a sealed bottle.
Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube with a magnetic stir bar, combine 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DCE (5 mL), followed by the alkyl acrylate (1.5 mmol) and Cu(OAc)₂ (1.0 mmol) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C for 12-18 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through Celite.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.

Visualizing the Catalytic Pathways

Palladium-Catalyzed C4-Arylation Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up A Combine Substrate, Aryl Bromide, Pd(OAc)₂, Ligand, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous 1,4-Dioxane B->C D Heat at 120°C (16-24h) C->D E Cool to RT, Dilute & Filter D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purify via Chromatography G->H I C4-Arylated Product H->I

Caption: Experimental workflow for the Pd-catalyzed C4-arylation.

Proposed Catalytic Cycle for Pd-Catalyzed C4-Arylation

G PdII Pd(II) Precatalyst ActivePdII Active Pd(II) Species PdII->ActivePdII Ligand Exchange CMD Concerted Metalation- Deprotonation (CMD) ActivePdII->CMD + Substrate, -Base-H⁺ Palladacycle Pd(II) Palladacycle CMD->Palladacycle OxAdd Oxidative Addition (Ar-Br) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim Forms C-C bond RedElim->ActivePdII Regenerates Catalyst Product C4-Arylated Product RedElim->Product Substrate Pyridine Substrate Substrate->CMD ArBr Aryl Bromide ArBr->OxAdd

Caption: Proposed catalytic cycle for Pd-catalyzed C4-arylation.

Rhodium-Catalyzed C6-Olefination Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up A Combine Substrate, [RhCp*Cl₂]₂, & AgSbF₆ B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous DCE, Acrylate, & Cu(OAc)₂ B->C D Heat at 100°C (12-18h) C->D E Cool to RT, Dilute & Filter D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purify via Chromatography G->H I C6-Olefinated Product H->I

Caption: Experimental workflow for the Rh-catalyzed C6-olefination.

Conclusion and Future Outlook

The protocols detailed herein provide robust starting points for the selective C-H functionalization of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. The palladium-catalyzed C4-arylation and rhodium-catalyzed C6-olefination strategies highlight how the choice of metal and directing-group strategy can be used to achieve distinct regiochemical outcomes. These methods offer a powerful toolkit for rapidly generating analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Further optimization of these protocols, including screening of ligands, solvents, and additives, may lead to improved yields and broader substrate scope. The exploration of other transition metals, such as ruthenium and iridium, could unlock alternative selectivities, potentially enabling functionalization at the C3 position.[8][18][19] As the field of C-H activation continues to evolve, these direct and efficient methods will become increasingly integral to the synthesis of complex molecules.

References

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  • Hilaris Publisher. (2023, August 29). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Available from: [Link]

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  • ACS Publications. (2017, January 4). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. Available from: [Link]

  • Chinese Chemical Society. (n.d.). Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. Available from: [Link]

  • MDPI. (2019, February 12). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Available from: [Link]

  • ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines.... Available from: [Link]

  • SciELO. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes. Available from: [Link]

  • National Institutes of Health. (n.d.). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Available from: [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available from: [Link]

  • ACS Publications. (2011, May 25). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Organic Letters. Available from: [Link]

  • ACS Publications. (2024, October 30). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. (2023, April 24). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Available from: [Link]

  • Royal Society of Chemistry. (2021, June 2). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Available from: [Link]

  • ACS Publications. (2016, October 13). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. Available from: [Link]

  • ACS Publications. (2009, February 10). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. Available from: [Link]

  • University of Warwick. (2019, August 20). Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying). Available from: [Link]

  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Available from: [Link]

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  • ACS Publications. (n.d.). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2013, March 15). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. Available from: [Link]

  • PubMed. (n.d.). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Available from: [Link]

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Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of synthetic strategies for the functionalization of 5-Bromo-2-(tetr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of synthetic strategies for the functionalization of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. The insights and protocols herein are curated to empower researchers in medicinal chemistry and drug development with robust methodologies for the elaboration of this versatile pyridine scaffold.

Introduction: Understanding the Reactivity of the Substrate

The target molecule, 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, presents a common challenge in synthetic chemistry: the functionalization of an electron-rich pyridine ring. The C5-bromo substituent is the primary site for substitution. However, classical nucleophilic aromatic substitution (SNAr) reactions are generally disfavored at this position. The 2-alkoxy group is electron-donating, which increases the electron density of the pyridine ring and deactivates it towards attack by nucleophiles. Consequently, direct displacement of the bromide with common nucleophiles requires harsh conditions and often results in low yields.

Modern synthetic chemistry offers a powerful toolkit to overcome this challenge, primarily through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. This guide will focus on the most effective and widely adopted of these strategies.

Strategic Approaches to Functionalization

The primary pathways for nucleophilic substitution on 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine are dominated by palladium- and copper-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond to be formed (C-N, C-C, etc.) and the nature of the nucleophilic partner.

dot graph Logical_Flow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} Caption: Strategic pathways for functionalizing the C5 position.

I. C-N Bond Formation: Amination Reactions

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical development. The Buchwald-Hartwig amination and the Ullmann condensation are the premier methods for this transformation on the target substrate.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It is often the go-to strategy for coupling amines with aryl halides that are unreactive in traditional SNAr reactions.[3] The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical. For electron-rich and potentially sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands are generally preferred.[4] These ligands facilitate the rate-limiting oxidative addition step and promote the reductive elimination to form the desired product. Ligands such as XPhos, SPhos, or RuPhos are excellent starting points.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be effective, depending on the specific amine and substrate.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

dot graph Buchwald_Hartwig_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine

ParameterRecommended ConditionsNotes
Substrate 5-Bromo-2-(THP-methoxy)-pyridine1.0 equiv
Amine e.g., Aniline1.2 equiv
Pd Precatalyst Pd2(dba)32 mol%
Ligand XPhos4 mol%
Base NaOtBu1.5 equiv
Solvent Toluene, anhydrous0.1 M concentration
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst.[6] While traditional Ullmann reactions often require harsh conditions, modern protocols with the use of ligands allow the reaction to proceed at lower temperatures.[7] It can be a cost-effective alternative to palladium-catalyzed methods.

Protocol 2: Ullmann Condensation with a Heterocyclic Amine

ParameterRecommended ConditionsNotes
Substrate 5-Bromo-2-(THP-methoxy)-pyridine1.0 equiv
Amine e.g., Imidazole2.0 equiv
Cu Catalyst CuI10 mol%
Ligand L-Proline20 mol%
Base K2CO32.0 equiv
Solvent DMSO0.2 M concentration
Temperature 110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a reaction vial, add CuI (0.1 equiv), L-proline (0.2 equiv), and K2CO3 (2.0 equiv).

  • Add 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 equiv) and the heterocyclic amine (2.0 equiv).

  • Add DMSO as the solvent.

  • Seal the vial and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

II. C-C Bond Formation: Cross-Coupling Reactions

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. Several palladium-catalyzed reactions are highly effective for this purpose.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions, coupling an organoboron reagent with an organic halide. Its advantages include the commercial availability of a wide range of boronic acids and esters, and the generally mild reaction conditions.[8]

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

ParameterRecommended ConditionsNotes
Substrate 5-Bromo-2-(THP-methoxy)-pyridine1.0 equiv
Boronic Acid e.g., Phenylboronic acid1.5 equiv
Pd Catalyst Pd(PPh3)45 mol%
Base K2CO3 (2 M aqueous)3.0 equiv
Solvent 1,4-Dioxane0.1 M concentration
Temperature 90 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • In a Schlenk flask, dissolve 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 equiv) and the arylboronic acid (1.5 equiv) in 1,4-dioxane.

  • Add the aqueous solution of K2CO3 (3.0 equiv).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 equiv) and degas for another 5 minutes.

  • Heat the reaction to 90 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Once complete, cool to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

B. Other C-C Coupling Reactions

While the Suzuki coupling is often the first choice, other cross-coupling reactions offer unique advantages, particularly with respect to the organometallic partner.

  • Stille Coupling: Utilizes organotin reagents.[9] These reagents are stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[10] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[11]

  • Negishi Coupling: Employs organozinc reagents.[12] This reaction is known for its high reactivity and functional group tolerance, allowing for the coupling of sp3, sp2, and sp hybridized carbon atoms.[13]

  • Sonogashira Coupling: A reliable method for coupling terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst.[14]

The choice among these methods will depend on the availability of the organometallic reagent and the specific requirements of the synthetic route. The general principles of catalyst, ligand, base, and solvent selection are similar to those for the Suzuki and Buchwald-Hartwig reactions.

III. Other Nucleophilic Substitutions

Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles can be further elaborated into amines, carboxylic acids, and other functional groups. Palladium- or copper-catalyzed cyanation reactions are effective for this purpose.

Protocol 4: Copper-Catalyzed Cyanation

ParameterRecommended ConditionsNotes
Substrate 5-Bromo-2-(THP-methoxy)-pyridine1.0 equiv
Cyanide Source K4[Fe(CN)6]0.25 equiv
Cu Catalyst CuI10 mol%
Ligand 1,10-Phenanthroline20 mol%
Base K2CO32.0 equiv
Solvent DMF0.2 M concentration
Temperature 120 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Combine all solid reagents in a reaction vial under an inert atmosphere.

  • Add DMF and stir the mixture at 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture and separate the layers of the filtrate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Conclusion

The functionalization of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The choice of the specific method—be it Buchwald-Hartwig amination, Suzuki coupling, or another named reaction—will be dictated by the desired final product. The protocols provided in this guide offer robust starting points for these transformations. Researchers are encouraged to optimize conditions, particularly the ligand and base, for each specific substrate combination to achieve the best possible outcomes. Careful attention to inert atmosphere techniques and the use of anhydrous solvents are paramount for success.

References

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal, 18(32), 9758–9769. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Ikram, M., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2657. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper catalysed cyanation of 5-bromo-pyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Overview of the Stille Reaction.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • Ma, D., & Cai, Q. (2008). The Ullmann Reaction. In Modern Copper-Catalyzed Organic Synthesis (pp. 1-46). Wiley-VCH.
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PharmD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

  • Grace, C. R. R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(1), 133-140. [Link]

  • LMU Munich. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.
  • Allsino Chemicals Co., Ltd. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine .... Retrieved from [Link]

  • University of Bath. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.
  • operachem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine synthesis

Technical Support Center: Synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Welcome to the technical support guide for the synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The most common and effective route for synthesizing 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of a 2-halo-5-bromopyridine (e.g., 2,5-dibromopyridine or 5-bromo-2-chloropyridine) with the alkoxide of (tetrahydro-2H-pyran-4-yl)methanol.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The reaction is particularly favorable at the C-2 and C-4 positions because the nitrogen atom can effectively stabilize the negative charge of the intermediate (known as a Meisenheimer complex) through resonance.[1]

Caption: SNAr mechanism for the synthesis.
Q2: My reaction yield is consistently low. What are the most common causes?

Low yields can typically be traced back to one of four areas:

  • Incomplete Deprotonation of the Alcohol: The attacking nucleophile is the alkoxide, not the alcohol. If the base is not strong enough or if there is moisture in the reaction, an insufficient concentration of the alkoxide will be generated.

  • Suboptimal Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) will protonate the highly basic alkoxide, quenching its nucleophilicity and stalling the reaction.[2]

  • Poor Leaving Group or Reaction Temperature: While the pyridine ring is "activated" for SNAr, the reaction often requires thermal energy to overcome the activation barrier.[1] The choice of leaving group (e.g., -Cl vs. -Br) also impacts reactivity.

  • Side Reactions: Competing reactions, such as elimination or reaction with impurities, can consume starting materials and reduce the yield of the desired product.[3]

Q3: Which base is best for deprotonating (tetrahydro-2H-pyran-4-yl)methanol?

A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the alcohol to form the sodium alkoxide, and the only byproduct is hydrogen gas, which bubbles out of the solution.[4] This drives the equilibrium towards the formation of the active nucleophile. Other strong bases like potassium tert-butoxide (KOtBu) can also be used. Avoid weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), as they may not be strong enough to fully deprotonate the primary alcohol.

Q4: How do I choose the right solvent and temperature?

Polar aprotic solvents are highly recommended. They are polar enough to dissolve the reagents but do not have acidic protons that can deactivate the nucleophile.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[2][4] These solvents effectively solvate the sodium cation of the alkoxide, creating a more "naked" and reactive alkoxide anion.[1]

  • Reaction Temperature: A typical starting point is 50-80 °C.[2] If the reaction is slow (as monitored by TLC), the temperature can be gradually increased to 100 °C. However, excessively high temperatures can sometimes lead to decomposition and the formation of colored byproducts.

Troubleshooting Guide: A Symptom-Based Approach

This guide helps you diagnose and solve problems based on your experimental observations.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Low Yield Observed check_tlc Analyze reaction TLC. Is starting material (SM) fully consumed? start->check_tlc sm_not_consumed Problem: Incomplete Reaction check_tlc->sm_not_consumed No sm_consumed Problem: Side Reactions or Workup Loss check_tlc->sm_consumed Yes check_reagents Are reagents anhydrous and pure? sm_not_consumed->check_reagents reagents_bad Moisture or impurities are deactivating the alkoxide. check_reagents->reagents_bad No reagents_good Problem: Reaction Conditions check_reagents->reagents_good Yes fix_reagents Solution: Dry solvents/reagents. Use fresh NaH. reagents_bad->fix_reagents optimize_conditions Solution: 1. Increase Temperature (e.g., 80-100°C). 2. Increase reaction time. 3. Ensure sufficient base (1.1-1.2 eq). reagents_good->optimize_conditions check_tlc_byproducts Does TLC show multiple new spots besides product? sm_consumed->check_tlc_byproducts byproducts_yes Problem: Side Product Formation check_tlc_byproducts->byproducts_yes Yes byproducts_no Problem: Product Loss During Workup/Purification check_tlc_byproducts->byproducts_no No optimize_selectivity Solution: 1. Lower reaction temperature. 2. Re-evaluate base choice (if side reactions are base-mediated). byproducts_yes->optimize_selectivity optimize_workup Solution: 1. Check pH during aqueous wash. 2. Optimize chromatography conditions (solvent system, silica gel loading). byproducts_no->optimize_workup

Caption: A workflow for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol details the SNAr approach, which is generally robust and high-yielding.

Reagents & Starting Materials
ReagentMolar Eq.Purity Notes
5-Bromo-2-chloropyridine1.0>98%
(Tetrahydro-2H-pyran-4-yl)methanol1.1Anhydrous, >98%[5][6]
Sodium Hydride (NaH)1.260% dispersion in mineral oil is standard.
Anhydrous DMF-Use a freshly opened bottle or dry over molecular sieves.
Step-by-Step Methodology
  • Preparation of the Alkoxide (Step 1):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion).

    • Wash the NaH with anhydrous hexane (2x) under nitrogen to remove the mineral oil. Carefully decant the hexane wash each time.

    • Add anhydrous DMF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.1 eq) in anhydrous DMF dropwise via a syringe.

    • Causality Check: Adding the alcohol slowly to the NaH at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling should be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases. This ensures complete formation of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution (Step 2):

    • To the freshly prepared alkoxide solution, add a solution of 5-bromo-2-chloropyridine (1.0 eq) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete in 2-6 hours.[2] A complete reaction is indicated by the disappearance of the 5-bromo-2-chloropyridine spot.

  • Workup and Purification (Step 3):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding it to a beaker of ice water. This will neutralize any unreacted NaH.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Causality Check: The water wash removes the DMF solvent, and the brine wash helps to break any emulsions and remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[7][8]

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Optimization Strategies

For challenging cases or when maximizing yield is critical, consider the following advanced strategies.

Optimization_Strategy start_node start_node decision_node decision_node param_node param_node result_node result_node start Initial Reaction Yield < 85% check_purity Are starting materials pure & dry? start->check_purity purify_sm Purify/Dry Starting Materials check_purity->purify_sm No conditions Is reaction slow (>8h) or incomplete? check_purity->conditions Yes rerun1 Re-run Reaction purify_sm->rerun1 temp Increase Temperature (e.g., 80°C -> 100°C) conditions->temp Yes side_reactions Are side products observed? conditions->side_reactions No solvent Screen Solvents (DMF vs. DMSO) temp->solvent solvent->rerun1 lower_temp Decrease Temperature (e.g., 80°C -> 60°C) side_reactions->lower_temp Yes final_yield Optimized Yield side_reactions->final_yield No lower_temp->rerun1

Caption: Decision tree for reaction optimization.
  • Leaving Group Variation: In SNAr, the reactivity order of halogens is often F > Cl > Br > I.[1] While 5-bromo-2-chloropyridine is a good starting point, if reactivity is low, using 5-bromo-2-fluoropyridine could accelerate the reaction, though it may be more expensive.

  • Phase-Transfer Catalysis: If solubility issues are suspected, adding a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can sometimes improve yields in Williamson-type syntheses by helping to solubilize the alkoxide.[2]

  • Alternative Bases: In some cases, using a different strong base like potassium bis(trimethylsilyl)amide (KHMDS) at lower temperatures can offer higher selectivity and reduce side reactions.

By systematically applying these principles and troubleshooting steps, you can significantly improve the yield and purity of your 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine synthesis.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 15, 2026, from [Link]

  • I. T. E. N. C. H. I. Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 15, 2026, from [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Publishing. (2020, June 25). Retrieved February 15, 2026, from [Link]

  • (Tetrahydro-2H-pyran-4-yl)methanol - Oakwood Chemical. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Minimizing side reactions in the coupling of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Technical Support Center: Coupling of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Subject: Optimization & Troubleshooting Guide for Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig) Case ID: PYR-5BR-THP-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Subject: Optimization & Troubleshooting Guide for Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig) Case ID: PYR-5BR-THP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Profile

Molecule: 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Core Challenges:

  • Catalyst Deactivation (The "Pyridine Problem"): The basic nitrogen at the 1-position of the pyridine ring is a potent ligand. It competes with phosphines for the Palladium center, forming inactive [Pd(Ar)(L)(Pyridine)] complexes, stalling the catalytic cycle.

  • Hydrodehalogenation (H-Substituted Byproduct): The 2-alkoxy group increases electron density at the C5 position (via resonance), making the C-Br bond slightly less electrophilic than in electron-deficient pyridines. However, if the catalytic cycle stalls (slow transmetalation), the oxidative addition intermediate is prone to scavenging hydrides, leading to the "des-bromo" byproduct (2-(tetrahydro-pyran-4-ylmethoxy)-pyridine).

  • Ether Stability: The tetrahydro-pyran-4-ylmethoxy tail is generally robust under basic coupling conditions but can be sensitive to strong Lewis acids or extreme temperatures (>140°C) which may trigger cleavage.

Critical Troubleshooting Guides (Q&A Format)

Issue 1: "My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (Coordination Saturation). The pyridine nitrogen is outcompeting your ligand for the Pd center. Simply adding more Pd just provides more metal for the substrate to sequester.

Solution: Switch to Sterically Demanding or Chelating Ligands.

  • The Fix: Move away from simple monodentate phosphines like PPh3.

    • Option A (Buchwald Ligands): Use XPhos or BrettPhos . These bulky biaryl ligands create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from coordinating while facilitating oxidative addition.

    • Option B (Bidentate Ligands): Use dppf or Xantphos .[1] These ligands occupy two coordination sites, leaving only the necessary sites open for the reaction and reducing the probability of pyridine binding.

Data Insight: Ligand Performance Matrix

LigandConversion (12h)Primary Side ProductRecommendation
PPh3 35%HomocouplingAvoid
dppf 88%Trace DehalogenationRecommended (General)
XPhos >95%None detectedHighly Recommended (Steric)
P(t-Bu)3 70%DehalogenationUse with caution (volatile)
Issue 2: "I see significant formation of the dehalogenated product (Br replaced by H)."

Diagnosis: Slow Transmetalation / Hydride Scavenging. The Pd(II)-Ar species is "waiting" too long for the boronic acid (Suzuki) or amine (Buchwald) to react. During this delay, it grabs a hydride from the solvent (especially alcohols) or the ligand.

Solution: Accelerate Transmetalation & Remove Hydride Sources.

  • Solvent Swap: If you are using Ethanol or Isopropanol, STOP . Switch to aprotic solvents like 1,4-Dioxane , Toluene , or DMF .

  • Base Activation: In Suzuki coupling, the boronic acid must be activated to a boronate species [Ar-B(OH)3]- to transmetalate. Weak bases (Na2CO3) may be too slow for this substrate. Upgrade to K3PO4 or Cs2CO3 .

  • Water Content: Ensure a specific ratio of water (e.g., 4:1 Dioxane:Water).[2] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting low yields and side reactions.

TroubleshootingLogic Start Reaction Analysis: Low Yield CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod No (Low Mass Balance) Stalled Reaction Stalled (SM present) CheckSM->Stalled Yes Dehalo Dehalogenation (Ar-H formed) CheckByprod->Dehalo Mass = M-Br+H Homo Homocoupling (Ar-Ar) CheckByprod->Homo Dimer formed Stalled->CheckByprod Byproducts present Sol_Poison CAUSE: Catalyst Poisoning FIX: Switch to XPhos or dppf Stalled->Sol_Poison No other byproducts Sol_Hydride CAUSE: Hydride Source / Slow Cycle FIX: Remove Alcohols, Use K3PO4 Dehalo->Sol_Hydride Sol_O2 CAUSE: Oxygen Leak / Slow Red. Elim. FIX: Degas thoroughly, Slow addition of Boronate Homo->Sol_O2

Caption: Decision tree for diagnosing reaction failures in 5-bromo-2-alkoxypyridine couplings.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Reliability)

Designed to minimize dehalogenation and catalyst poisoning.

Reagents:

  • Substrate: 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd2(dba)3 (0.02 equiv) + XPhos (0.04 equiv)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [2]

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to the reaction vial.

  • Catalyst: Add the Pd catalyst and ligand (if separate).

  • Inerting (CRITICAL): Seal the vial. Evacuate and backfill with Argon 3 times .[3] Oxygen promotes homocoupling and deactivates sensitive ligands.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 85-90°C for 4-12 hours. Note: Do not exceed 100°C to protect the ether linkage.

  • Workup: Cool to RT. Filter through Celite (to remove Pd). Dilute with EtOAc, wash with brine.[4]

Protocol B: Buchwald-Hartwig Amination

Designed for C-N bond formation with amines.[5][6]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[7]

  • Catalyst System: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - use only if ether is verified stable)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd source and Ligand in solvent for 5 mins under Argon to form the active catalyst L-Pd(0).

  • Addition: Add the substrate, amine, and base.[2][8][9]

  • Heat: 100°C.

  • Monitoring: Monitor by LCMS. If conversion stops, add a second portion of catalyst (0.5x original amount).

Mechanism of Action: Why Ligand Choice Matters

The following diagram explains the competition between the productive catalytic cycle and the non-productive poisoning pathway caused by the pyridine nitrogen.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate (Productive Path) Poisoned INACTIVE COMPLEX [L-Pd-N(Py)] Pd0->Poisoned Pyridine N-Coordination (Reversible but slows reaction) Substrate Substrate (Py-Br) Product Coupled Product OxAdd->Product + Coupling Partner Transmetalation -> Red. Elim. LigandNote Bulky Ligands (XPhos) Block this path -> LigandNote->Poisoned

Caption: Mechanistic competition between oxidative addition and catalyst poisoning by the pyridine substrate.

References

  • Mechanistic Studies on Catalyst Poisoning

    • Title: "Origins of the Inhibition of Palladium-Catalyzed Cross-Coupling Reactions by Pyridines and Other Azines."
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Minimizing Hydrodehalogenation

    • Title: "Strategies to Minimize Hydrodehalogenation in Palladium-C
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Ligand Selection for Pyridine Couplings

    • Title: "A General Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." (BrettPhos/XPhos development)
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: "Suzuki-Miyaura Cross-Coupling: St
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Troubleshooting

Solving solubility issues of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in DMSO

Technical Support Center: Solubility Optimization for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Executive Summary 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a critical intermediate in the synthesis of k...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Executive Summary

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2][3][4] While theoretically soluble in dimethyl sulfoxide (DMSO) up to ~83 mg/mL (185 mM) , researchers frequently encounter unexpected precipitation, "crashing out" upon storage, or incomplete dissolution.[2][3]

This guide addresses the root causes of these failures—primarily DMSO hygroscopicity and thermodynamic lattice stability —and provides a self-validating protocol to ensure consistent experimental results.

Module 1: The Diagnostic Framework

Before attempting to force the compound into solution, use this logic flow to identify the specific failure mode.[2][3] Most issues stem from solvent quality rather than compound impurities.[2][3]

SolubilityDiagnosis Start Issue: Compound Insoluble/Precipitated CheckDMSO Step 1: Check DMSO Quality (Is it anhydrous?) Start->CheckDMSO FreezingTest Freezing Point Test (Does it freeze at ~18°C?) CheckDMSO->FreezingTest ResultLiquid Remains Liquid at 4°C (High Water Content) FreezingTest->ResultLiquid Yes ResultSolid Freezes Solid at 4°C (Low Water Content) FreezingTest->ResultSolid No ActionHydrated Action: Discard DMSO. Use fresh Anhydrous DMSO. ResultLiquid->ActionHydrated ActionPhysical Action: Apply Energy (Heat + Sonication) ResultSolid->ActionPhysical

Figure 1: Diagnostic decision tree for solubility failures. High water content in DMSO is the #1 cause of solubility loss for this compound.[3]

Module 2: The "DMSO Paradox" (Critical Mechanism)

The Problem: You may observe that the compound dissolves initially but precipitates after 24 hours in storage, or fails to dissolve in an "old" bottle of DMSO.

The Science: DMSO is aggressively hygroscopic .[2][3] It can absorb up to 33% of its weight in water from the atmosphere.[2][3][5]

  • Mechanism: Water disrupts the dipolar aprotic structure of DMSO. 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine contains a lipophilic bromine atom and a pyridine ring.[1][2][3] As water content increases, the solvent's ability to solvate these lipophilic regions drops exponentially (log-linear solubility decay).[2][3]

  • The Trap: A bottle of DMSO opened frequently without an inert gas overlay can absorb enough moisture in 1 week to crash out this compound.[2][3]

The Validation (Self-Check): Place 1 mL of your DMSO solvent in a fridge (4°C).

  • Pass: It freezes solid. (Pure DMSO freezes at 18.5°C).[2][3]

  • Fail: It remains liquid.[2][3] (Presence of water depresses the freezing point).[2][3][5]

Module 3: The "Gold Standard" Dissolution Protocol

Do not simply vortex. This compound possesses a stable crystal lattice that requires thermal energy to break.[2][3]

Reagents:

  • Compound: 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (CAS 494772-07-5)[1][2][3][4]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2][3]

Step-by-Step Workflow:

  • Preparation: Calculate the volume for a 50 mM stock. Avoid maximizing solubility (185 mM) unless necessary, as supersaturated solutions are unstable during freeze-thaw cycles.[1][2][3]

  • The "Wetting" Phase: Add half the required volume of DMSO.[2][3] Vortex for 30 seconds.[2][3]

    • Why? High concentration gradients at the solid-liquid interface speed up initial dissolution.[1][2][3]

  • Thermal Activation: Incubate the tube at 37°C (water bath) for 10 minutes.

    • Why? This overcomes the lattice energy of the brominated pyridine crystal.[2][3]

  • Acoustic Cavitation: Sonicate in an ultrasonic bath (40 kHz) for 15 minutes.

    • Critical: Ensure the bath water is warm (~35-40°C).[1][2][3] Cold sonication is less effective.[2][3]

  • Completion: Add the remaining DMSO to reach final volume. Vortex again.

  • Visual QC: Centrifuge at 10,000 x g for 1 minute. Hold against a light source.

    • Pass: Crystal clear liquid.[2][3]

    • Fail: Visible pellet or "swirls" (Schlieren lines).[2][3] Repeat steps 3-4.

DissolutionProtocol Step1 1. Weigh Solid Step2 2. Add 50% Vol Anhydrous DMSO Step1->Step2 Step3 3. Heat (37°C) 10 mins Step2->Step3 Step4 4. Sonicate 15 mins Step3->Step4 Step5 5. Top-up Vol & Vortex Step4->Step5

Figure 2: Kinetic dissolution workflow. The combination of heat and sonication is non-negotiable for this intermediate.[2][3]

Module 4: Aqueous Dilution Strategies (Assay Prep)

A common failure point is diluting the DMSO stock into cell culture media (aqueous), causing immediate precipitation.[2][3][6]

Data: Aqueous Solubility Limits

Solvent System Solubility Limit Method Required
Pure DMSO ~83 mg/mL (185 mM) Sonication + Heat
Water / PBS < 5 mg/mL Insoluble without co-solvent

| PBS + 0.1% DMSO | ~10-50 µM | Kinetic stability only |[1][2][3]

The "Intermediate Dilution" Technique: Directly adding high-concentration DMSO stock to PBS causes "local crashing" (the droplet interface sees 100% water instantly).[2][3]

  • Prepare Intermediate: Dilute your 50 mM stock 1:10 in pure DMSO first (creates 5 mM).[2][3]

  • Rapid Dispersion: Pipette the aqueous media into the vortexing tube, or inject the DMSO stock into the vortexing media.[2][3] Never add DMSO stock to a static aqueous solution. [2][3]

  • Serum Support: If using for cell culture, ensure the media contains FBS (Fetal Bovine Serum).[2][3] Albumin in serum binds lipophilic drugs, preventing precipitation.[2][3]

Frequently Asked Questions (FAQs)

Q1: My stock solution froze in the -20°C freezer. When I thawed it, there are crystals. Is it ruined? A: No, it is not ruined. This is expected.

  • Cause: DMSO freezes at 18.5°C. Upon thawing, the compound may recrystallize because the solubility drops as the DMSO transitions from solid to liquid phase at low temperatures.[2][3]

  • Fix: You must re-solubilize every time you thaw.[2][3] Heat to 37°C and sonicate for 5 minutes until clear. Do not use the supernatant without re-dissolving the pellet, or your concentration will be wrong.[2][3]

Q2: Can I use ethanol instead of DMSO? A: Ethanol is generally inferior for this specific compound.[2][3]

  • While the tetrahydropyran ring adds some polarity, the bromopyridine core is highly lipophilic.[2][3] Ethanol's hydrogen bonding network is stronger than DMSO's, making it a poorer solvent for this specific lattice.[2][3] Stick to DMSO or DMF (Dimethylformamide) if DMSO is contraindicated.[2][3]

Q3: The solution turned slightly yellow after heating. Is it degraded? A: A slight yellow tint is common for brominated pyridines in solution and usually indicates minor electron charge transfer interactions with the solvent, not degradation.[2][3]

  • Verification: Check purity via LC-MS. If the primary peak (MW ~258) remains >98%, the color shift is harmless.[2][3] If the color turns dark orange or brown, oxidation may have occurred (likely due to low-quality DMSO containing peroxides).[2][3]

Q4: I need to inject this into mice. DMSO is too toxic.[2][3] What do I do? A: You need a co-solvent formulation.[2][3][6] Pure DMSO is toxic in high volumes.[2][3]

  • Recommended Vehicle: 5% DMSO (solubilizer) + 40% PEG300 (co-solvent) + 5% Tween 80 (surfactant) + 50% Saline.[2][3]

  • Protocol: Dissolve compound in DMSO first. Add PEG300 and vortex.[2][3] Add Tween 80.[2][3][6] Finally, add Saline slowly while vortexing.[2][3]

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes.[2][3] Available at: [Link][3]

  • PubChem. 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Compound Summary. National Center for Biotechnology Information.[2][3] Available at: [Link][3]

  • ResearchGate. Discussions on dissolving hydrophobic pyridine derivatives in DMSO. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Here is the technical support center with troubleshooting guides and FAQs for optimizing catalyst selection for cross-coupling 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. Welcome to the technical support resource...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing catalyst selection for cross-coupling 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine.

Welcome to the technical support resource for the palladium-catalyzed cross-coupling of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of derivatives of this valuable heterocyclic building block. As a key intermediate in medicinal chemistry, mastering its coupling is crucial for the rapid exploration of chemical space.[1]

This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm starting a Suzuki-Miyaura coupling with 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. What is a reliable catalyst system to begin with?

A robust starting point for a Suzuki-Miyaura coupling of this electron-rich bromopyridine is a modern palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand.[2][3] We recommend using a third or fourth-generation (G3/G4) Buchwald pre-catalyst, such as XPhos Pd G3 or SPhos Pd G3. These pre-catalysts are designed to reliably and quantitatively generate the active LPd(0) species, which is crucial for consistent results.[2] The XPhos or SPhos ligands are effective because their steric bulk and strong electron-donating properties facilitate the often rate-limiting oxidative addition step with electron-rich aryl halides.[4][5] For the base and solvent, a combination of potassium phosphate (K₃PO₄) in a solvent system like 1,4-dioxane/water is a widely applicable and effective choice.[6][7]

Q2: For a Buchwald-Hartwig amination, which ligands are best suited for this specific substrate?

The Buchwald-Hartwig amination of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine also benefits from sterically hindered, electron-rich ligands.[3][8] The choice can depend on the nature of the amine coupling partner. For primary and secondary alkyl amines, ligands like XPhos or BrettPhos are excellent choices.[3] For less nucleophilic partners, such as anilines or heterocycles, more specialized ligands may be required. It is always advisable to start with a reliable pre-catalyst, such as BrettPhos Pd G4, to ensure efficient generation of the active catalyst.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required, with toluene or 1,4-dioxane being common solvents.[8][10]

Q3: How does the 2-alkoxy group on the pyridine ring affect its reactivity in cross-coupling reactions?

The 2-(tetrahydro-pyran-4-ylmethoxy)- group is an electron-donating group (EDG). Its presence increases the electron density on the pyridine ring, which can make the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—more challenging.[11][12] This is because the carbon of the C-Br bond is less electrophilic. To overcome this, highly active catalyst systems with electron-rich ligands are necessary to increase the nucleophilicity of the Pd(0) center, thereby lowering the activation energy for oxidative addition.[4]

Q4: Can the pyridine nitrogen poison the palladium catalyst? How can this be mitigated?

Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[13] This coordination can stabilize the palladium complex to such an extent that it becomes an inactive "off-cycle" species, effectively poisoning the catalyst and halting the reaction. This is a common issue with pyridine-containing substrates.[13] This problem can often be mitigated by using bulky phosphine ligands. The steric hindrance from these ligands can disfavor the coordination of the pyridine nitrogen to the palladium center.[4] In some cases, increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can also help by ensuring the palladium center remains saturated with the desired phosphine ligand.[2]

Troubleshooting Guide

This section addresses specific experimental failures in a "Problem -> Probable Cause -> Solution" format.

Problem 1: Low to No Conversion of Starting Material
Probable Cause A: Inefficient Oxidative Addition

The electron-rich nature of the 2-alkoxypyridine substrate makes the C-Br bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[14][15] Traditional catalysts like Pd(PPh₃)₄ may not be active enough.

  • Solution:

    • Switch to a Modern Catalyst System: Employ a high-activity palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) paired with a bulky, electron-donating biarylphosphine ligand such as XPhos, SPhos, or BrettPhos.[3][16] These ligands are designed to accelerate oxidative addition.[5]

    • Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C (solvent permitting) can provide the necessary energy to overcome the activation barrier.[2]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-type pre-catalysts, which feature NHC ligands, are another class of highly active catalysts that can be effective for challenging substrates.[2]

Probable Cause B: Catalyst Deactivation

As mentioned in the FAQs, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[13] Additionally, impurities in reagents or solvents (e.g., water, oxygen) can deactivate the catalyst.[3]

  • Solution:

    • Increase Ligand:Palladium Ratio: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., 1.2 equivalents of ligand to 1 equivalent of Pd) to outcompete the pyridine nitrogen for coordination sites.[2]

    • Ensure Inert and Anhydrous Conditions: Rigorously degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Use freshly dried solvents and ensure all glassware is flame- or oven-dried.[3][6]

    • Purify Reagents: Ensure the amine or boronic acid coupling partners are pure. Amines can be filtered through a short plug of activated alumina to remove impurities.[2]

Problem 2: Significant Hydrodehalogenation Side Product

The formation of the debrominated byproduct, 2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, is a common issue in palladium-catalyzed cross-couplings.[17][18]

Probable Cause: Competing Reduction Pathway

This side reaction occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo transmetalation (in Suzuki coupling) or associate with the amine (in Buchwald-Hartwig amination).[17] The hydride source can be trace water, the amine itself (via β-hydride elimination), or the solvent.

  • Solution:

    • Ligand Modification: Employ very bulky ligands (e.g., BrettPhos, tBuXPhos). The steric bulk around the palladium center can sterically hinder the approach of hydride sources and disfavor the conformation required for competing reductive pathways.[3]

    • Base Selection: The choice of base can be critical. In some cases, switching from a stronger base (like NaOtBu) to a weaker one (like K₃PO₄ or Cs₂CO₃) can minimize hydrodehalogenation, although this may also slow the desired reaction.[17]

    • Strictly Anhydrous Conditions: Re-emphasizing the importance of dry, degassed solvents and reagents is crucial to minimize this side reaction.[3]

Problem 3: Boronic Acid Decomposition in Suzuki-Miyaura Coupling

You observe consumption of the boronic acid coupling partner without the formation of the desired product.

Probable Cause: Protodeborylation

Under the basic and sometimes aqueous conditions of the Suzuki reaction, boronic acids can undergo protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[19]

  • Solution:

    • Use Boronic Esters: Switch from the boronic acid to a more robust boronic ester, such as a pinacol boronate ester (Bpin). These are generally more stable towards protodeborylation.[20]

    • Modify Base and Solvent: Using anhydrous conditions with a base like potassium fluoride (KF) can sometimes suppress protodeborylation.

    • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, which can promote decomposition. Monitor the reaction by TLC or LC-MS and stop it upon completion.

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Catalytic_Cycle cluster_0 Pd(0) Active Catalyst cluster_1 Pd(II) Intermediate Pd0 LPd(0) OA_complex L(Ar)Pd(II)-Br TM_complex L(Ar)Pd(II)-R OA_complex->TM_complex Transmetalation (Suzuki) or Amine Association/Deprotonation (B-H) TM_complex->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) TM_complex->Product Reductive Elimination ArBr Ar-Br (Substrate) ArBr->OA_complex Oxidative Addition Coupling_Partner R-M (e.g., Ar'-B(OR)2 or R'-NH2) Coupling_Partner->OA_complex Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_conditions 1. Confirm Reagents & Conditions - Fresh, pure reagents? - Anhydrous & degassed solvent? - Correct temperature? start->check_conditions cause_oa Probable Cause: Inefficient Oxidative Addition check_conditions->cause_oa Conditions OK re_evaluate Re-evaluate & Re-run Experiment check_conditions->re_evaluate Conditions Faulty solution_oa Solution: - Use bulky, e--rich ligand (XPhos, SPhos) - Use G3/G4 Pre-catalyst - Increase temperature cause_oa->solution_oa cause_deactivation Probable Cause: Catalyst Deactivation/Poisoning cause_oa->cause_deactivation side_reaction Side Product Observed? (e.g., Hydrodehalogenation) solution_oa->side_reaction solution_deactivation Solution: - Increase Ligand:Pd ratio - Re-check inert atmosphere setup - Purify reagents cause_deactivation->solution_deactivation solution_deactivation->side_reaction solution_side_reaction Solution: - Use bulkier ligand (BrettPhos) - Screen different bases - Ensure strictly anhydrous conditions side_reaction->solution_side_reaction Yes side_reaction->re_evaluate No solution_side_reaction->re_evaluate

Caption: A logical workflow for troubleshooting a failing cross-coupling reaction.

Optimized Experimental Protocols

The following tables and protocols provide validated starting points for your experiments.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Pd Pre-catalyst XPhos Pd G3 (2 mol%)Ensures reliable Pd(0) formation; ligand is ideal for electron-rich bromides. [2][16]
Aryl Halide 5-Bromo-2-(THP-methoxy)-pyridine (1.0 equiv)Substrate.
Boronic Acid/Ester Arylboronic Acid (1.2-1.5 equiv)Using a slight excess drives the reaction to completion. [7]
Base K₃PO₄ (2.0-3.0 equiv)Effective, broadly compatible base for Suzuki couplings. [7]
Solvent 1,4-Dioxane / H₂O (10:1)Good solvating power for both organic and inorganic components. [6]
Temperature 90-100 °CProvides sufficient energy for oxidative addition without promoting degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation. [3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1, 0.2 M concentration relative to the halide).

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Pd Pre-catalyst BrettPhos Pd G4 (2-5 mol%)Highly active catalyst for C-N bond formation, even with challenging substrates. [9]
Aryl Halide 5-Bromo-2-(THP-methoxy)-pyridine (1.0 equiv)Substrate.
Amine Primary or Secondary Amine (1.2 equiv)Slight excess of the nucleophile is typical. [8]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base required to deprotonate the amine. [8]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are standard. [21][22]
Temperature 100-110 °CHigher temperatures are often necessary for C-N coupling.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and side reactions. [10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Inside a nitrogen-filled glovebox, add the BrettPhos Pd G4 pre-catalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Add the 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

References
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved February 14, 2026, from [Link]

  • Kozioł, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13835-13848. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 14, 2026, from [Link]

  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved February 14, 2026, from [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2519-2527. Available at: [Link]

  • Suzuki reaction. (2024, January 21). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Reaction Chemistry & Engineering, 2(4), 485-495. Available at: [Link]

  • Kozioł, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13835-13848. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 14, 2026, from [Link]

  • Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Problems with Suzuki coupling. (2025, June 14). Reddit. Retrieved February 14, 2026, from [Link]

  • Reddy, G. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 235-243. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 14, 2026, from [Link]

  • Nykaza, T. V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 633. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • New method of molecular coupling to expedite drug discovery process. (2018, August 2). Phys.org. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Giri, R., & Yu, J.-Q. (2008). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Israel Journal of Chemistry, 48(3-4), 299-307. Available at: [Link]

  • Noonan, J. J., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(10), 3139-3151. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO. Retrieved February 14, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 28). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved February 14, 2026, from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridine-2-carbonitrile Derivatives. (n.d.). ePrints Soton. Retrieved February 14, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 14, 2026, from [Link]

  • Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Optimization of conditions for the Heck reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]

  • Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. Retrieved February 14, 2026, from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling? (2016, December 22). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine: A ¹H NMR Perspective

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a key intermediate in pharmaceutical research. We will delve into the the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a key intermediate in pharmaceutical research. We will delve into the theoretical underpinnings of the expected spectral data, offering a predictive interpretation that serves as a benchmark for experimental verification. Furthermore, this guide will compare the utility of ¹H NMR with other common analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive framework for the structural characterization of this and similar molecules.

The Molecular Blueprint: Assigning the Protons

To interpret the spectrum, we must first understand the molecule's structure and identify the chemically non-equivalent protons. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.[1]

Caption: Molecular structure of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine with proton labeling.

Predictive ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ) and its interaction with neighboring protons (spin-spin coupling), which determines the signal's multiplicity.[2][3]

Aromatic Region (δ 6.5-8.5 ppm)

The pyridine ring contains three protons, labeled Hₐ, Hₑ, and Hₒ. Their chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating alkoxy group.

  • Hₐ (Proton at C3): This proton is ortho to the electron-donating alkoxy group, which shields it, shifting it upfield. It is also meta to the bromine atom. It will appear as a doublet due to coupling with Hₑ. The expected chemical shift is around δ 6.6-6.8 ppm . The coupling constant, ³J(Hₐ-Hₑ), will be in the typical range for ortho coupling in pyridines, approximately 8.0-9.0 Hz.

  • Hₑ (Proton at C4): This proton is meta to both the alkoxy group and the bromine. It will be split into a doublet of doublets by its two neighbors, Hₐ and Hₒ. The expected chemical shift is around δ 7.5-7.7 ppm . The couplings will be ³J(Hₑ-Hₐ) ≈ 8.0-9.0 Hz (ortho) and ⁴J(Hₑ-Hₒ) ≈ 2.0-3.0 Hz (meta).

  • Hₒ (Proton at C6): This proton is ortho to the ring nitrogen and meta to the bromine. The proximity to the electronegative nitrogen deshields it significantly, shifting it downfield. It will appear as a doublet due to the small meta coupling with Hₑ. The expected chemical shift is the most downfield of the aromatic protons, around δ 8.1-8.3 ppm . The coupling constant will be ⁴J(Hₒ-Hₑ) ≈ 2.0-3.0 Hz.

Aliphatic Region (δ 1.5-4.5 ppm)

This region contains the signals from the tetrahydropyran (THP) ring and the methylene linker.

  • Hₔ (OCH₂ Linker): These two protons are adjacent to an oxygen atom, which deshields them. They are attached to a chiral center (C4 of the THP ring), making them diastereotopic. However, because they are connected to a CH group, they will likely appear as a doublet. The expected chemical shift is around δ 4.1-4.3 ppm . The coupling constant, ³J(Hₔ-Hₑ), will be approximately 6.0-7.0 Hz.

  • Hₑ (CH on THP): This single proton on the C4 of the THP ring is attached to the oxygen of the methoxy group and the carbon of the linker. Its signal will be complex due to coupling with the two linker protons and the four adjacent protons on the THP ring. It is expected to appear as a multiplet around δ 2.0-2.2 ppm .

  • Axial and Equatorial Protons on THP Ring (C2, C3, C5, C6): The THP ring exists in a chair conformation, leading to distinct axial and equatorial protons.

    • The equatorial protons on C2 and C6, adjacent to the ring oxygen, will be deshielded and are expected to appear as a multiplet around δ 3.9-4.1 ppm .

    • The axial protons on C2 and C6 will be more shielded, resonating around δ 3.4-3.6 ppm .

    • The protons on C3 and C5 are further from the oxygen and will be the most upfield, appearing as complex multiplets in the range of δ 1.6-2.0 ppm .

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₒ (C6-H)8.1 - 8.3d⁴J ≈ 2.0-3.01H
Hₑ (C4-H)7.5 - 7.7dd³J ≈ 8.0-9.0, ⁴J ≈ 2.0-3.01H
Hₐ (C3-H)6.6 - 6.8d³J ≈ 8.0-9.01H
Hₔ (Linker-CH₂)4.1 - 4.3d³J ≈ 6.0-7.02H
H (THP C2, C6 - eq)3.9 - 4.1m-2H
H (THP C2, C6 - ax)3.4 - 3.6m-2H
Hₑ (THP C4-H)2.0 - 2.2m-1H
H (THP C3, C5)1.6 - 2.0m-4H

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5][6]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity, which is critical for good resolution and peak shape.

  • Data Acquisition:

    • Set the spectrometer frequency (e.g., 400 MHz).[7]

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.[2]

    • Analyze the peak multiplicities and measure the coupling constants.

Caption: Workflow for ¹H NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailing the proton framework of a molecule, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), and relative proton count.Provides a detailed and unambiguous map of the proton structure. Excellent for confirming regiochemistry on the pyridine ring.Requires a relatively pure sample (>95%). Can have overlapping signals in complex regions.
¹³C NMR Number of unique carbon environments, types of carbons (sp², sp³).Complements ¹H NMR by confirming the carbon skeleton. Absence of C-C coupling simplifies the spectrum.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms the molecular formula (C₁₀H₁₂BrNO₂). Fragmentation can help identify the pyridine and THP moieties.[8]Isomers may have similar fragmentation patterns, making differentiation difficult without chromatographic separation (GC-MS or LC-MS).[8]
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of C-O (ether) bonds (~1100-1250 cm⁻¹), aromatic C=C and C=N bonds (~1400-1600 cm⁻¹), and C-Br bond (~500-600 cm⁻¹).Provides limited information on the overall connectivity and stereochemistry. Not suitable for detailed structural elucidation on its own.
Gas Chromatography (GC) & HPLC Purity assessment and separation of isomers.Essential for determining the purity of the sample before NMR analysis. Can separate the target compound from starting materials or byproducts.[9]Provides no direct structural information; requires coupling with a detector like MS or NMR.

Conclusion

The interpretation of the ¹H NMR spectrum of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a logical process based on fundamental principles of chemical shift and spin-spin coupling. The predictive analysis provided in this guide serves as a powerful tool for researchers to quickly verify their synthesized material. While ¹H NMR provides the most detailed structural information regarding the proton framework, its combination with ¹³C NMR, Mass Spectrometry, and IR Spectroscopy ensures an unambiguous and comprehensive characterization, a cornerstone of modern drug discovery and development.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Online] Available at: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Online] Available at: [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Online] July 20, 2022. Available at: [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Online] Available at: [Link]

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  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Online] Available at: [Link]

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  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Online] Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Online] May 29, 2025. Available at: [Link]

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Comparative

The Unambiguous Arbitrator: Validating the Structure of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine via X-ray Crystallography

A Comparative Guide to Structural Elucidation in Modern Drug Discovery In the landscape of pharmaceutical development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a compound of interest in medicinal chemistry, an unambiguous structural assignment is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. While a suite of spectroscopic techniques provides valuable insights into molecular architecture, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled level of detail and certainty.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid, revealing precise bond lengths, bond angles, and stereochemistry.[3] This technique is indispensable when the presence of multiple chiral centers or complex stereoisomers could lead to ambiguity in spectroscopic data.

Hypothetical Crystallographic Data for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

While a crystal structure for the title compound is not publicly available, we can project a plausible set of crystallographic parameters based on closely related structures, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.[4]

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₂BrNO₂
Formula Weight258.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.5 Å
b12.1 Å
c10.3 Å
α90°
β98.5°
γ90°
Volume1045 ų
Z4
Density (calculated)1.638 g/cm³
R-factor~4-6%
Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure follows a meticulous workflow.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 5-Bromo-2-(tetrahydro- pyran-4-ylmethoxy)-pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Solvent Screening for Crystal Growth Purification->Screening Growth Slow Evaporation/ Vapor Diffusion Screening->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the formation of single crystals.[5] High-quality crystals, typically 0.1-0.3 mm in each dimension, are crucial for obtaining high-resolution data.[6]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[6]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.[6]

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.[6]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive answer, a combination of spectroscopic methods is typically employed for routine characterization and to provide supporting evidence.[7]

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[3]Unambiguous structure determination.Requires a suitable single crystal, can be time-consuming.[5]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOESY), through-bond correlations (COSY, HSQC, HMBC).Provides detailed information in solution, non-destructive.Can be complex to interpret for large molecules, may not resolve all stereochemical ambiguities.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.[8]High sensitivity, small sample requirement.Provides limited information on stereochemistry and connectivity.
IR Spectroscopy Presence of functional groups (e.g., C-O, C=N, C-Br).[9]Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[7] For 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments would be employed.

Expected NMR Data
  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the tetrahydropyran ring, and the methoxy linker would be observed. The chemical shifts and coupling patterns would provide information about their chemical environment and neighboring protons. For instance, the proton at the C6 position of the pyridine ring would likely appear as a doublet downfield due to the deshielding effect of the adjacent nitrogen atom.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule would be detected, confirming the carbon skeleton.

  • COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton coupling networks, helping to assign protons within the pyridine and tetrahydropyran spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C spectrum.

Summarized NMR Protocol
  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Perform 2D NMR experiments (COSY, HSQC) to establish connectivity.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[8]

Expected Mass Spectrometry Data
  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₁₂BrNO₂).

  • Fragmentation Pattern: The mass spectrum would likely show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1] Common fragmentation pathways could include cleavage of the ether linkage and loss of the tetrahydropyran moiety.[10][11]

Summarized Mass Spectrometry Protocol
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum, including high-resolution data if available.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.[9]

Expected IR Data

The IR spectrum of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine would be expected to show characteristic absorption bands for:

  • C-O stretching (ether): Around 1250-1000 cm⁻¹

  • Aromatic C=N and C=C stretching (pyridine ring): Around 1600-1450 cm⁻¹[9]

  • C-H stretching (aromatic and aliphatic): Around 3100-2850 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹

Summarized IR Protocol
  • Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable solvent.

  • Acquire the IR spectrum using an FTIR spectrometer.

The Synergy of Techniques: A Holistic Approach

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic methods offers a more complete picture of a molecule's identity and behavior.

Validation_Techniques cluster_definitive Definitive Structure cluster_spectroscopic Spectroscopic Characterization Xray X-ray Crystallography (Solid State Structure, Absolute Stereochemistry) NMR NMR Spectroscopy (Connectivity, Solution-State Conformation) NMR->Xray Confirms Connectivity MS Mass Spectrometry (Molecular Weight, Elemental Formula) MS->Xray Confirms Molecular Formula IR IR Spectroscopy (Functional Groups) IR->Xray Confirms Functional Groups

Figure 2: The logical relationship between X-ray crystallography and complementary spectroscopic techniques.

Conclusion

For a molecule with the structural complexity of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, while NMR, MS, and IR provide essential and complementary data, they may not definitively resolve all stereochemical questions. Single-crystal X-ray crystallography, by providing a direct, three-dimensional map of the molecule, serves as the ultimate arbiter of its structure.[3] This unequivocal validation is not merely an academic exercise; it is a critical step in the rigorous process of drug discovery and development, ensuring that subsequent research is built upon a solid and accurate structural foundation.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wouters, J., & Quere, L. (Eds.). (2012). Absolute Configuration of Small Molecules by Co-crystallization. PMC. Retrieved from [Link]

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  • LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 633-637. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • MDPI. (n.d.). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. Retrieved from [Link]

  • YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

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